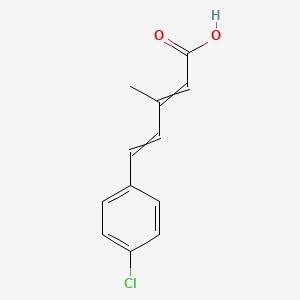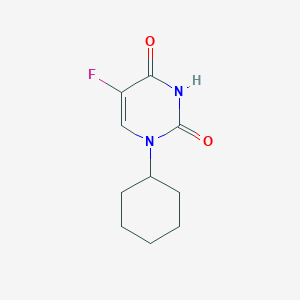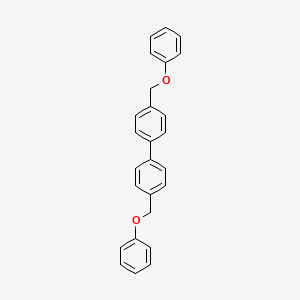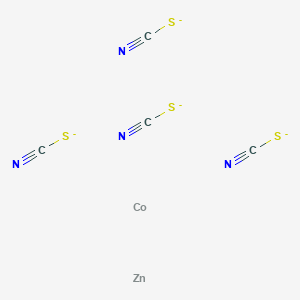
N-Methyl-N'-(1-phenylpropan-2-yl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N’-(1-phenylpropan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea typically involves the reaction of N-methyl-N’-(1-phenylpropan-2-yl)amine with thiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: N-Methyl-N’-(1-phenylpropan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
科学研究应用
N-Methyl-N’-(1-phenylpropan-2-yl)thiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of N-Methyl-N’-(1-phenylpropan-2-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
N-Methyl-N’-(1-phenylpropan-2-yl)amine: This compound is structurally similar but lacks the thiourea group.
N-Methyl-N’-(1-phenylpropan-2-yl)urea: This compound has a urea group instead of a thiourea group.
Uniqueness: N-Methyl-N’-(1-phenylpropan-2-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical and biological properties. The sulfur atom in the thiourea group can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the thiourea group can interact with biological targets in ways that urea or amine groups cannot, leading to unique biological activities.
属性
CAS 编号 |
63898-03-3 |
|---|---|
分子式 |
C11H16N2S |
分子量 |
208.33 g/mol |
IUPAC 名称 |
1-methyl-3-(1-phenylpropan-2-yl)thiourea |
InChI |
InChI=1S/C11H16N2S/c1-9(13-11(14)12-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,13,14) |
InChI 键 |
QSIXPCRRFHQRKP-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)NC(=S)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)



![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)



![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)



